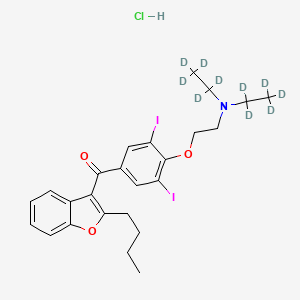

Amiodarone-d10hydrochloride

説明

Amiodarone-d10 hydrochloride is a deuterium-labeled analog of amiodarone hydrochloride, a class III antiarrhythmic agent. This stable isotope-labeled compound (CAS: 1261393-77-4) is primarily used in pharmacological research as an internal standard for quantitative analysis via mass spectrometry. Its molecular formula is C₂₅H₁₉D₁₀I₂NO₃·HCl, with a molecular weight of 656.37 g/mol . Amiodarone-d10 hydrochloride retains the core pharmacological activity of its parent compound, including inhibition of ATP-sensitive potassium channels (IC₅₀: 19.1 μM for amiodarone) and modulation of voltage-gated sodium channels . It is characterized by a purity >98% and is available in research-grade quantities (1–50 mg) .

特性

分子式 |

C25H30ClI2NO3 |

|---|---|

分子量 |

691.8 g/mol |

IUPAC名 |

[4-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethoxy]-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone;hydrochloride |

InChI |

InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i2D3,3D3,5D2,6D2; |

InChIキー |

ITPDYQOUSLNIHG-XYDKDKLNSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)C([2H])([2H])C([2H])([2H])[2H].Cl |

正規SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

アミオダロン-d10塩酸塩の合成には、アミオダロン分子に重水素原子を組み込む必要があります。これは、合成プロセス中に重水素化試薬または溶媒を使用するなど、さまざまな方法によって達成できます。 一般的なアプローチの1つは、重水素化ベンゾフランから始めて、ハロゲン化、エーテル化、アミノ化などの複数ステップを含むアミオダロンの標準的な合成経路に従うことです .

工業生産方法

アミオダロン-d10塩酸塩の工業生産は、同様の原理に従いますが、より大規模で行われます。このプロセスには、収率と純度を高めるために、温度、圧力、pHなどの反応条件を正確に制御することが含まれます。 最終製品は通常、再結晶またはクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

Oxidation Reactions

Amiodarone-d10 hydrochloride undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| H₂O₂ | Acidic/neutral medium | Hydroxylated derivatives (e.g., -OH) |

| KMnO₄ | Alkaline medium | Ketone or carboxylic acid derivatives |

Example :

-

Oxidation of the benzofuran moiety produces hydroxylated intermediates, critical for metabolite studies.

Reduction Reactions

Reductive pathways are employed to modify functional groups:

| Reducing Agent | Conditions | Major Product |

|---|---|---|

| NaBH₄ | EtOH, RT | Alcohols (deuterated) |

| LiAlH₄ | Dry ether | Amines (deuterated) |

Application :

-

Reduction of ketone groups generates deuterated alcohols for isotopic tracing.

Substitution Reactions

Halogenation and nucleophilic substitutions are prominent :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Electrophilic Iodination | I₂, Cs₂CO₃, ethanol, reflux | 3,5-Diiodo derivatives |

| Nucleophilic Substitution | NaN₃, DMF, 60°C | Azide-functionalized analogs |

Note :

Metabolic Reactions

In biological systems, Amiodarone-d10 hydrochloride undergoes phase I and II metabolism :

| Phase | Enzymes/Pathways | Major Metabolites |

|---|---|---|

| I | CYP3A4-mediated oxidation | Desethylamiodarone-d10 (DEA-d10) |

| II | Glucuronidation (UGT enzymes) | Glucuronide conjugates |

Key Findings :

-

DEA-d10 retains pharmacological activity and contributes to long tissue retention (half-life: 25–100 days) .

-

Deuterium labeling slows metabolic degradation, enhancing pharmacokinetic studies.

Stability and Degradation

Under extreme conditions, degradation occurs via:

-

Hydrolysis : Acidic/basic conditions cleave the ether linkage.

-

Thermal Decomposition : >200°C leads to iodine release and benzofuran breakdown.

科学的研究の応用

Amiodarone-d10 hydrochloride is extensively used in scientific research for various applications:

Chemistry: It serves as a reference standard in mass spectrometry to study the metabolism of amiodarone.

Biology: Researchers use it to investigate the biological pathways involved in the metabolism and action of amiodarone.

Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of amiodarone, aiding in the development of safer and more effective antiarrhythmic therapies.

作用機序

類似の化合物との比較

類似の化合物

ドロネダロン: ヨウ素に関連する副作用を軽減するために設計された、アミオダロンの非ヨウ素化誘導体。

ソタロール: ベータ遮断特性も持つ、別のクラスIII抗不整脈薬。

独自性

アミオダロン-d10塩酸塩は、重水素原子の存在によりユニークであり、研究環境においてアミオダロンの薬物動態と代謝を研究するために特に役立ちます。 この同位体標識により、質量分析を使用して正確な追跡と分析が可能になり、非重水素化化合物では不可能な貴重な洞察を提供します.

類似化合物との比較

Research Findings and Limitations

- Efficacy in Arrhythmia Models: Amiodarone-d10 demonstrates equivalent ion channel blockade to the parent compound in vitro but lacks in vivo efficacy data due to its non-therapeutic design .

- Cost and Accessibility: Deuterated compounds are 10–20× more expensive than non-deuterated versions (e.g., amiodarone-d10 at ~$500/mg vs. amiodarone HCl at \sim$50/mg), limiting their use to well-funded laboratories .

生物活性

Amiodarone-d10 hydrochloride is a deuterated form of amiodarone, a well-known class III antiarrhythmic drug. This compound exhibits significant biological activity, particularly in the modulation of ion channels in cardiac cells, which is crucial for its therapeutic effects.

Target of Action

Amiodarone-d10 primarily targets the ATP-sensitive potassium channel , influencing cardiac action potentials and arrhythmias.

Mode of Action

As a class III antiarrhythmic agent, it prolongs the action potential duration (APD) by inhibiting potassium currents during the repolarization phase of the cardiac cycle. This mechanism helps to stabilize heart rhythms and prevent arrhythmias.

Pharmacokinetics

The pharmacokinetics of amiodarone-d10 are complex, characterized by extensive tissue accumulation and a long half-life (50-60 days). This prolonged presence in the body can lead to variable effects on cardiac excitability and conductivity.

Amiodarone-d10 hydrochloride impacts various biochemical pathways:

- Ion Channel Modulation : It blocks sodium (Na+), calcium (Ca2+), and potassium (K+) channels, which affects both depolarization and repolarization phases of cardiac action potentials.

- Cellular Effects : In cardiac cells, this compound influences cellular functions by altering ion fluxes, which can lead to changes in contractility and excitability.

Research Applications

Amiodarone-d10 hydrochloride has several applications in scientific research:

- Pharmacokinetic Studies : The deuterium labeling allows for precise tracking of drug metabolism and distribution.

- Metabolic Pathway Analysis : It aids in understanding metabolic pathways and identifying metabolites formed during drug metabolism.

- Drug Interaction Studies : Researchers utilize it to investigate interactions with other drugs, providing insights into potential drug-drug interactions.

Case Studies

A notable case study highlighted the adverse effects associated with amiodarone treatment. A 73-year-old female patient developed multi-organ toxicity after chronic administration of amiodarone. Symptoms included gastrointestinal distress and abnormal liver and thyroid function tests. Imaging revealed lung and liver changes indicative of amiodarone toxicity. After discontinuing amiodarone, her symptoms improved significantly, demonstrating the importance of monitoring for potential side effects during treatment .

Stability and Degradation Studies

Stability studies have shown that amiodarone hydrochloride can degrade under various conditions. For instance:

- Exposure to acidic or alkaline conditions resulted in over 20% degradation.

- The formation of impurities was noted when subjected to heat or humidity.

These findings underscore the importance of stability testing for ensuring the efficacy and safety of pharmaceutical formulations containing amiodarone .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Ion Channel Blocking | Inhibits Na+, Ca2+, and K+ channels; stabilizes cardiac action potentials |

| Antiarrhythmic Properties | Prolongs APD; reduces frequency of arrhythmias |

| Tissue Accumulation | Long half-life leading to prolonged effects; potential for toxicity |

| Research Applications | Used in pharmacokinetic studies, metabolic pathway analysis, drug interaction studies |

Q & A

Q. How should researchers design studies to evaluate the pro-arrhythmic risks of Amiodarone-d10 in preclinical models?

- Methodological Answer :

- In Vivo Models : Use Langendorff-perfused hearts or telemetry-instrumented animals for ECG monitoring (QT interval prolongation).

- In Silico : Apply cardiac action potential models (e.g., O’Hara-Rudy dynamic) to simulate hERG blockade.

- Biomarkers : Measure serum thyroid hormone levels (T3/T4) to assess off-target toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。